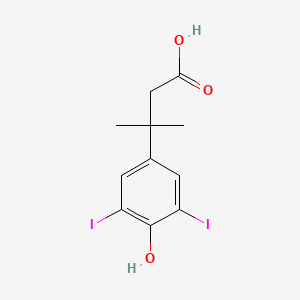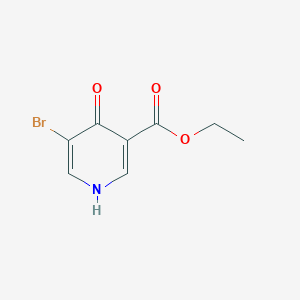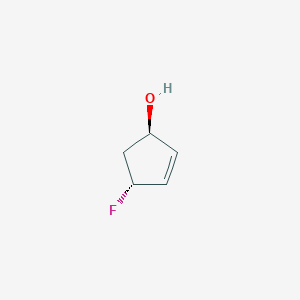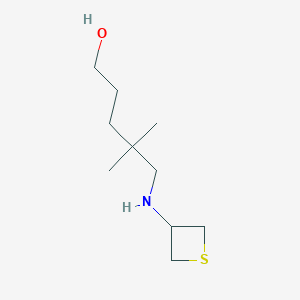
tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dihydroquinoline moiety, and a pyridine ring
Vorbereitungsmethoden
The synthesis of tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dihydroquinoline moiety: This can be achieved through the reduction of quinoline derivatives using suitable reducing agents.
Introduction of the pyridine ring: This step involves the coupling of the dihydroquinoline intermediate with a pyridine derivative under appropriate conditions.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Agrochemicals: The compound can be used as a lead structure for the development of new pesticides or herbicides.
Material Science: It may be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((6-(3,4-dihydroisoquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate: This compound has a similar structure but with an isoquinoline moiety instead of a quinoline moiety.
tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-ethylpyridin-3-yl)methyl)carbamate: This compound has an ethyl group instead of a methyl group on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C21H27N3O2 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
tert-butyl N-[[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C21H27N3O2/c1-15-12-19(24-11-7-9-16-8-5-6-10-18(16)24)22-13-17(15)14-23-20(25)26-21(2,3)4/h5-6,8,10,12-13H,7,9,11,14H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
DSBAMHAJPRGJEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13007772.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13007778.png)




![5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13007796.png)

![(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13007804.png)



![7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007845.png)

